molecular formula C11H6Cl2N2O B3058454 Bis(5-chloropyridin-2-yl)methanone CAS No. 89544-38-7

Bis(5-chloropyridin-2-yl)methanone

Cat. No.: B3058454
CAS No.: 89544-38-7
M. Wt: 253.08 g/mol
InChI Key: CBGYUJLXQZUKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(5-chloropyridin-2-yl)methanone is a useful research compound. Its molecular formula is C11H6Cl2N2O and its molecular weight is 253.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89544-38-7

Molecular Formula

C11H6Cl2N2O

Molecular Weight

253.08 g/mol

IUPAC Name

bis(5-chloropyridin-2-yl)methanone

InChI

InChI=1S/C11H6Cl2N2O/c12-7-1-3-9(14-5-7)11(16)10-4-2-8(13)6-15-10/h1-6H

InChI Key

CBGYUJLXQZUKJK-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1Cl)C(=O)C2=NC=C(C=C2)Cl

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)C2=NC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of n-butyllithium in hexane (16.3 ml, 1.55 molar) was added under nitrogen to a stirred solution of 2-bromo-5-chloropyridine (5 g) in dry diethyl ether (70 ml) at -70° C. over a period of 20 minutes. A solution of dimethylcarbamoylchloride (1.36 g) in dry diethyl ether (25 ml) was then added slowly over a period of 20 minutes. The mixture was stirred for a further 20 minutes at -70° C. and a solution of ammonium chloride (5 g) in water (50 ml) was then added and the solution allowed to warm to room temperature. The ether layer was separated and the aqueous solution extracted with diethyl ether (2×50 ml). The ether extracts were combined, dried over magnesium sulfate and evaporated. The residue was chromatographed on silica, eluting with a mixture of ethyl acetate and petroleum ether b.p. 60°-80° C. (1:9). The relevant fractions were combined and evaporated and the residue triturated with diethyl ether and dried to yield the title compound as a buff colored solid (0.86 g), (27%), m.p. 164°-167° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.3 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
27%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.